![molecular formula C14H21N3O2 B6783584 (2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B6783584.png)
(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound that features both an imidazole ring and a spirocyclic structure. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The spirocyclic structure, on the other hand, is a unique arrangement where two rings are connected through a single atom, providing the compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves the formation of the imidazole ring followed by the construction of the spirocyclic structure. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst . This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the spirocyclic component.
Spirocyclic Compounds: Other spirocyclic molecules that do not contain the imidazole ring.
Uniqueness
(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to its combination of an imidazole ring and a spirocyclic structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-15-10-12(16-11)13(18)17-6-2-14(3-7-17)4-8-19-9-5-14/h10H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQOKQHCIYITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B6783501.png)
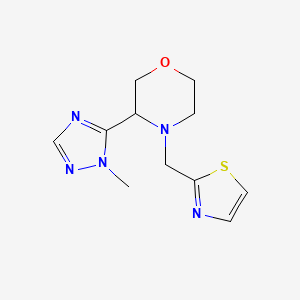
![5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B6783518.png)
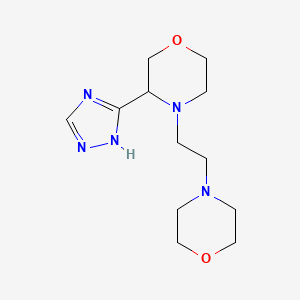
![4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B6783546.png)
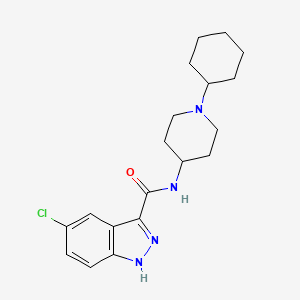
![N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6783573.png)
![2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide](/img/structure/B6783576.png)
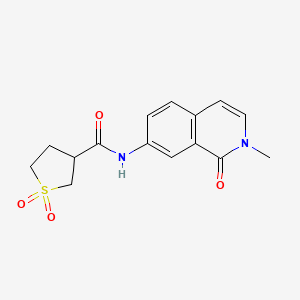
![N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B6783594.png)
![(4-cyclopropyl-1,3-thiazol-5-yl)-[3-(1H-1,2,4-triazol-5-yl)morpholin-4-yl]methanone](/img/structure/B6783595.png)
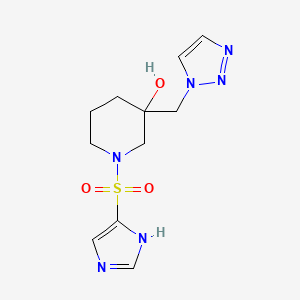
![3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B6783603.png)
![(4-benzylpiperidin-1-yl)-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6783605.png)
